N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
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Overview
Description
N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound that features a cyclopropyl group, a tetrazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cycloaddition of an azide with a nitrile The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the phenoxyacetamide moiety.
Substitution: Substituted derivatives at the phenoxyacetamide moiety.
Scientific Research Applications
N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors in a similar manner. The phenoxyacetamide moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-[4-(2H-tetrazol-5-yl)phenoxy]acetamide: Lacks the methyl group on the tetrazole ring.
N-cyclopropyl-2-[4-(1H-tetrazol-5-yl)phenoxy]acetamide: Features a different isomer of the tetrazole ring.
N-cyclopropyl-2-[4-(2-methyl-1H-tetrazol-5-yl)phenoxy]acetamide: Another isomer with the methyl group on a different nitrogen atom of the tetrazole ring.
Uniqueness
N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to the specific positioning of the methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-18-16-13(15-17-18)9-2-6-11(7-3-9)20-8-12(19)14-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,19) |
InChI Key |
UMARKYBCBVTKHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3CC3 |
Origin of Product |
United States |
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